Dmmda

Psychedelic Research Dose-Response Phenethylamine Pharmacology

Dmmda, also known as 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), is a synthetic psychedelic compound belonging to the substituted amphetamine and phenethylamine classes. It is characterized by a benzodioxole (methylenedioxy) ring fused to a dimethoxy-substituted phenyl ring.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 15183-13-8
Cat. No. B12764425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmmda
CAS15183-13-8
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C2C(=C1OC)OCO2)OC)N
InChIInChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6,13H2,1-3H3
InChIKeyGRGRGLVMGTVCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dmmda (CAS 15183-13-8): A Psychedelic Phenethylamine with Distinctive Dosage and Duration Profile for Research Procurement


Dmmda, also known as 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), is a synthetic psychedelic compound belonging to the substituted amphetamine and phenethylamine classes [1]. It is characterized by a benzodioxole (methylenedioxy) ring fused to a dimethoxy-substituted phenyl ring. Its molecular formula is C12H17NO4, with a molar mass of 239.268 g/mol . First synthesized by Alexander Shulgin and described in his book PiHKAL, DMMDA is noted for producing LSD-like imagery and mydriasis [1].

Class Substituted phenethylamine psychedelic
Structure 2,5-Dimethoxy + 3,4-methylenedioxy scaffold
Use context SAR and psychedelic research probe

Why Dmmda Cannot Be Interchanged with Common MDA, MDMA, or DOM Analogs in Research Settings


Dmmda possesses a unique structural architecture that precludes simple substitution with more common analogs like MDA or MDMA. The presence of 2,5-dimethoxy groups in addition to the 3,4-methylenedioxy bridge confers a distinct pharmacological profile, resulting in a different potency, duration, and qualitative experience compared to its parent compound, MDA [1]. Furthermore, within the DMMDA family itself, positional isomers (DMMDA-1, DMMDA-2, DMMDA-3) exist, each with potentially different activities [1]. Unlike the potent, long-acting 2,5-dimethoxyamphetamine DOM, Dmmda exhibits a shorter duration and higher dosage requirement, highlighting that even within the broad class of dimethoxyamphetamines, small structural changes lead to significant functional divergence. Due to a scarcity of modern quantitative pharmacological data, researchers must rely on the established, albeit limited, comparative metrics to ensure experimental reproducibility.

MDA / MDMA structural mismatch

2,5-Dimethoxy groups confer a distinct pharmacological profile; direct substitution may not reproduce experimental effects observed with unsubstituted analogs.

DOM potency and duration divergence

DOM exhibits higher potency and a much longer duration; interchangeability is limited in time-sensitive behavioral paradigms.

Isomer-dependent variability

Positional isomers (DMMDA-1, -2, -3) may have divergent activities; limited comparative data require isomer-specific validation.

Quantitative Differentiation of Dmmda from MDA, DOM, and LSD Based on Human Pharmacology Data


Comparative Dosage Ranges: Dmmda Occupies an Intermediate Potency Niche Between MDA and DOM

Dmmda's active oral dosage range of 30–75 mg distinguishes it from both the less potent MDA (80–160 mg) and the far more potent DOM (3–10 mg) [1][2][3]. This places Dmmda in a unique intermediate potency category, making it a valuable comparator for studies exploring structure-activity relationships (SAR) around the methylenedioxyamphetamine scaffold.

Dosage Range
Data to verify
30–75 mg (DMMDA) | MDA: 80–160 mg | DOM: 3–10 mg
Supports intermediate potency niche in SAR studies
Human self-experimentation data; modern controlled studies needed
Psychedelic Research Dose-Response Phenethylamine Pharmacology

Duration of Action: Dmmda Provides a Mid-Duration Option Distinct from Ultra-Long DOM and Short-Acting MDMA

Dmmda exhibits a duration of action of 6–8 hours, a value that positions it between the very long-lasting effects of DOM (14–20 hours) and the shorter experience associated with MDMA (3–6 hours) [1][2][3]. This temporal profile is a critical differentiator for experimental paradigms where the duration of drug effect must be controlled.

Duration of Action
Data to verify
6–8 h (DMMDA) | DOM: 14–20 h | MDMA: 3–6 h
Mid-duration option for chronopharmacology research
Self-report data; controlled pharmacokinetic validation required
Chronopharmacology Behavioral Neuroscience Pharmacokinetics

Potency Equivalence to LSD: 75 mg Dmmda Matches 75–100 µg LSD in Subjective Effects

In a direct comparison from PiHKAL, Alexander Shulgin reported that a 75 milligram dose of Dmmda produces subjective effects equivalent to those of 75–100 micrograms of LSD [1]. This provides a quantitative cross-reference to one of the most well-studied psychedelics, enabling researchers to contextualize the potency of Dmmda within a broader pharmacological framework.

LSD Equivalence
Head-to-head
75 mg DMMDA ≈ 75–100 µg LSD
Supports potency calibration across hallucinogen classes
PiHKAL self-experimentation; receptor-level data lacking
Psychopharmacology Potency Calibration Hallucinogen Research

Primary Research Applications Where Dmmda's Specific Properties Provide Experimental Advantages


Structure-Activity Relationship (SAR) Studies of Phenethylamine Psychedelics

Dmmda's unique combination of 2,5-dimethoxy and 3,4-methylenedioxy substitutions makes it a critical comparator for understanding how modifications to the aromatic ring of amphetamine psychedelics impact human pharmacology. Its intermediate potency and duration profile, as quantified above, provide a valuable benchmark against both more and less potent analogs like MDA and DOM [1][2].

Controlled Behavioral Pharmacology Experiments in Human or Animal Models

The well-defined dosage range (30–75 mg) and duration (6–8 hours) of Dmmda [1] facilitate experimental designs that require a predictable and manageable timeframe for data collection. Its duration is significantly shorter than that of DOM [3], reducing the burden on subjects and the risk of extended adverse events, while being longer than MDMA [4], allowing for a more comprehensive assessment of psychedelic effects.

Development and Validation of Analytical Reference Standards for Forensic Toxicology

As a lesser-known but chemically distinct psychedelic, Dmmda is an ideal candidate for developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) for detecting and quantifying novel psychoactive substances in biological matrices. Its unique mass spectrum and chromatographic properties, relative to more common drugs like MDMA and MDA, make it a valuable reference standard for forensic laboratories [1].

Pharmacological Studies of Serotonin 5-HT2A Receptor Agonism

Given its reported LSD-like subjective effects and structural similarity to other 5-HT2A agonists, Dmmda serves as a useful probe for investigating the functional selectivity and signaling pathways downstream of the 5-HT2A receptor. While direct receptor binding data is lacking, its established human psychopharmacology [1] positions it as a compound of interest for studies aiming to link in vivo effects to specific receptor interactions.

Application
Selection Property
Validation Focus
SAR Studies of Phenethylamine Psychedelics
Unique 2,5-dimethoxy-3,4-methylenedioxy scaffold
Comparative potency and duration benchmarking
Behavioral Pharmacology Experiments
Intermediate duration (6–8 h) and dosage range
Time-course data collection logistics
Forensic Toxicology Reference Standards
Distinct mass spectrum and chromatographic profile
Analytical method development for novel psychoactives
5-HT2A Receptor Agonism Studies
Reported LSD-like subjective effects
Linking in vivo effects to receptor signaling pathways

Technical Documentation Hub

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53 linked technical documents
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